molecular formula C22H19N3O4S B7712723 N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B7712723
M. Wt: 421.5 g/mol
InChI Key: ISUNNMWQMWBOSX-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” is a chemical compound . It is a derivative of quinoxaline .


Synthesis Analysis

The synthesis of quinoxaline and its derivatives, including “this compound”, is generally achieved via condensation reactions of 1,2-dicarbonyl compounds with 1,2-diaminobenzene .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it includes multiple functional groups .


Chemical Reactions Analysis

Quinoxaline and its derivatives, including “this compound”, have been reported to undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available sources .

Scientific Research Applications

  • Neuropharmacological Activity :

    • "N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide" was investigated for various neuropharmacological effects, showing significant activity in the central nervous system as a depressant. It also exhibited notable anxiolytic and anticonvulsant actions. However, it did not show any analgesic or antidopaminergic effects (Olayiwola, Obafemi, & Taiwo, 2007).
  • Chemical Synthesis and Characterization :

    • The paper by Festus and Craig (2021) describes the green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivatives. Although it does not specifically mention "this compound," it provides insights into the synthesis and characterization of related compounds, which could be relevant for understanding the chemical properties and potential applications of this compound (Festus & Craig, 2021).
  • Liquid Chromatography/Electrospray Ionization Analysis :

    • A study by Le Fur et al. (2013) used liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for analyzing sulfaquinoxaline byproducts. This indicates the relevance of "this compound" in environmental analysis and its potential transformation products upon exposure to solar light (Le Fur, Légeret, de Sainte Claire, Wong-Wah-Chung, & Sarakha, 2013).

Safety and Hazards

The safety and hazards associated with “N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” are not explicitly mentioned in the available sources .

Future Directions

Quinoxaline and its derivatives, including “N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide”, will always attract the attention of researchers in order to find solutions to adverse problems caused by diseases to mankind .

Mechanism of Action

Target of Action

Similar quinoxalinone derivatives have been reported to show significant neuropharmacological effects .

Mode of Action

It has been reported that this compound shows significant anticonvulsant action . This suggests that it may interact with certain receptors or ion channels in the nervous system to suppress seizure activity.

Biochemical Pathways

Given its reported anticonvulsant activity , it may influence pathways related to neuronal excitability and signal transmission.

Result of Action

N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been reported to show significant anticonvulsant action . This suggests that the compound may have a suppressive effect on neuronal excitability, thereby preventing or reducing the occurrence of seizures.

Properties

IUPAC Name

N,N-dibenzyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-21-22(27)24-20-13-18(11-12-19(20)23-21)30(28,29)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNNMWQMWBOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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